molecular formula C18H24N2O4 B2978140 N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE CAS No. 1421498-21-6

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B2978140
CAS No.: 1421498-21-6
M. Wt: 332.4
InChI Key: DVPWRLHIJXUIFD-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic carboxamide derivative characterized by a cyclopentyl moiety substituted with hydroxyl and hydroxymethyl groups, a 5-oxopyrrolidine ring, and a 4-methylphenyl substituent.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-11-2-4-15(5-3-11)20-9-12(7-17(20)23)18(24)19-14-6-13(10-21)16(22)8-14/h2-5,12-14,16,21-22H,6-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWRLHIJXUIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC(C(C3)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methylphenylacetic acid with a suitable amine, followed by cyclization and functional group modifications to introduce the hydroxyl and hydroxymethyl groups on the cyclopentyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxyl groups on the cyclopentyl ring can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products include alcohols.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name Key Structural Features Reported Activity Source
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide Cyclopentyl hydroxyl/hydroxymethyl, 5-oxopyrrolidine, 4-methylphenyl Hypothesized protease inhibition (based on pyrrolidinone analogs)
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine, imidazolidinone, fluorobenzyl Human neutrophil elastase inhibition (IC₅₀ = 12 nM)
6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid Cyclopentane fused with pyran, multiple hydroxyl groups No reported bioactivity; likely a carbohydrate derivative
Cyclopentyl N-[1-(hydroxymethyl)-3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)-1H-indol-5-yl]carbamate Cyclopentyl carbamate, indole, sulfonylcarbamoyl Probable enzyme inhibitor (indole-carbamate scaffolds commonly target kinases)

Functional Group Analysis

  • 5-Oxopyrrolidine Core : Present in both the target compound and the elastase inhibitor . This motif is critical for binding proteases via hydrogen bonding and hydrophobic interactions.
  • Hydroxymethyl Cyclopentyl Substituent : Unique to the target compound; similar polar groups in carbohydrate derivatives (e.g., ) suggest enhanced solubility but may reduce membrane permeability.
  • Aryl Substituents : The 4-methylphenyl group in the target compound contrasts with fluorobenzyl or sulfonylcarbamoyl groups in analogs, which influence selectivity and potency .

Hypothetical Pharmacological Profile

While direct data are unavailable, comparisons suggest:

  • Protease Inhibition Potential: The 5-oxopyrrolidine scaffold in demonstrates sub-nanomolar elastase inhibition. The target compound’s cyclopentyl hydroxyl groups may improve binding to serine proteases but require empirical validation.

Biological Activity

N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Structural Overview

The compound features a unique structure characterized by:

  • Cyclopentyl ring
  • Pyrrolidine ring
  • Phenyl group

These structural components contribute to its distinct chemical properties and biological activity.

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes and receptors. The structural conformation allows it to fit into active sites, potentially leading to either inhibition or activation of target proteins. This modulation can result in various biological effects, including anti-inflammatory and antibacterial activities.

Antibacterial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the range of 62.5 to 78.12 µg/mL .

Antiproliferative Effects

In vitro studies have demonstrated antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values observed were approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating promising potential for therapeutic applications in oncology .

Comparative Analysis

A comparison with similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(TRIFLUOROMETHYL)BENZAMIDETrifluoromethyl groupModerate antibacterial activity
N-CYCLOPENTYL-3-HYDROXY-4-METHOXYBENZAMIDEMethoxy groupLower antiproliferative effects

This table illustrates that while there are variations in biological activity, the unique combination of functional groups in this compound contributes to its superior efficacy.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study assessed the antibacterial properties of related compounds, revealing that high concentrations (50 μM) resulted in approximately 50% inhibition of bacterial secretion pathways . This supports the hypothesis that similar compounds may also inhibit pathogenic bacteria effectively.
  • Screening Assays : In screening assays for Type III secretion system inhibitors, compounds structurally akin to this compound showed significant inhibitory effects, suggesting potential applications in treating bacterial infections .

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